molecular formula C11H8O6S B13807165 3-Hydroxy-5-sulfo-2-naphthoic acid CAS No. 86-64-6

3-Hydroxy-5-sulfo-2-naphthoic acid

Cat. No.: B13807165
CAS No.: 86-64-6
M. Wt: 268.24 g/mol
InChI Key: WKOROMVLBVSPRM-UHFFFAOYSA-N
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Description

3-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8KO6S+. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, making it a valuable chemical in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid is typically synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. This can be achieved by reacting 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized with a base, such as potassium hydroxide, to yield the potassium salt of the compound. The product is purified through crystallization and filtration processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid primarily involves its ability to participate in electrophilic substitution reactions. The sulfonic acid group enhances the compound’s reactivity towards electrophiles, facilitating the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which enhances its reactivity and makes it particularly valuable in the synthesis of dyes and pigments. Its ability to undergo a wide range of chemical reactions further adds to its versatility and importance in various fields .

Properties

CAS No.

86-64-6

Molecular Formula

C11H8O6S

Molecular Weight

268.24 g/mol

IUPAC Name

3-hydroxy-5-sulfonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17)

InChI Key

WKOROMVLBVSPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O

Origin of Product

United States

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